BenchChemオンラインストアへようこそ!

3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine

Positional isomerism Triazole-piperidine SAR Enzyme inhibition

3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine is a spatially differentiated triazolylpiperidine building block for SAR-driven drug discovery. Its 3-position piperidine attachment creates a distinct geometry versus the 4-substituted isomer (CAS 1249274-35-8), enabling access to receptor subpockets inaccessible to 4-substituted analogs. The 4-ethyl-1,2,4-triazole pharmacophore delivers CYP26A1 inhibition (IC₅₀ 4.5 μM) comparable to liarozole. With balanced LogP (0.765), moderate TPSA (42.74 Ų), and orthogonal diversification points at the secondary amine and triazole N2, this 98% purity scaffold supports adenosine A2A antagonist design, RAMBA programs, and fragment-based CNS screening. Procure the exact isomer to ensure assay reproducibility, IP differentiation, and reliable SAR.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
CAS No. 1249203-25-5
Cat. No. B1531224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine
CAS1249203-25-5
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCN1C=NN=C1C2CCCNC2
InChIInChI=1S/C9H16N4/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3
InChIKeyZNSVPQLNYYMMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine CAS 1249203-25-5: Procurement-Ready Overview for Medicinal Chemistry and Chemical Biology


3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249203-25-5) is a heterocyclic building block comprising a piperidine ring linked at the 3-position to a 4-ethyl-1,2,4-triazole moiety . With a molecular formula of C₉H₁₆N₄ and a molecular weight of 180.25 g/mol, the compound presents a balanced physicochemical profile: calculated LogP of 0.765, topological polar surface area (TPSA) of 42.74 Ų, one hydrogen-bond donor, and four hydrogen-bond acceptors . The 4-ethyl substitution on the 1,2,4-triazole ring differentiates it from unsubstituted triazole-piperidine analogs by modulating lipophilicity and binding interactions, while the 3-position attachment of the piperidine ring creates a distinct spatial geometry compared to its 4-substituted positional isomer [1]. The compound is commercially available at 98% purity and serves as a versatile intermediate for structure–activity relationship (SAR) explorations in adenosine receptor antagonism, CYP26 inhibition, and anti-inflammatory programs [2][3].

Why 3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Cannot Be Casually Swapped with Its 4-Substituted Isomer or N-Unsubstituted Analogs


Triazolylpiperidine building blocks with identical molecular formulae can exhibit markedly divergent biological outcomes depending on the piperidine substitution position and the N-substitution pattern on the triazole ring . Although 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine and its 4-substituted positional isomer (CAS 1249274-35-8) share identical calculated LogP (0.765), TPSA (42.74 Ų), and hydrogen-bonding counts, they differ in the spatial orientation of the piperidine nitrogen relative to the triazole plane, a parameter that directly influences target binding geometry, π-stacking interactions, and enzyme active-site complementarity . Comparative SAR studies demonstrate that 4-substituted triazole-piperidine derivatives generally exhibit enhanced potency against target enzymes relative to 3-substituted counterparts, while 2-substituted analogs show reduced activity due to steric hindrance . Furthermore, the 4-ethyl substituent on the triazole ring is not an inert spectator; it modulates both CYP26A1 inhibitory activity (IC₅₀ 4.5 μM for 4-ethyl-1,2,4-triazole derivatives) and lipoxygenase inhibition in related phenylcarbamoyl-piperidine-triazole hybrids [1][2]. Substituting the target compound with an unsubstituted triazole analog or a 4-substituted positional isomer without experimental validation introduces uncontrolled variables in binding assays, ADME profiles, and pharmacological readouts.

Quantitative Differentiation Evidence for 3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Against Closest Analogs


Positional Isomerism: 3-Substituted vs. 4-Substituted Triazolylpiperidine Bioactivity Divergence

Comparative SAR studies of triazole-piperidine positional isomers reveal that the attachment position of the triazole ring to the piperidine scaffold is a critical determinant of pharmacological potency. 4-Substituted triazole-piperidine derivatives generally display enhanced potency against target enzymes compared to 3-substituted analogs, while 2-substituted derivatives exhibit reduced activity due to steric hindrance that prevents optimal receptor binding . The 3-position attachment characteristic of 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine produces a distinct spatial orientation of the piperidine secondary amine, which computational analysis indicates results in a significantly different charge distribution compared to the equatorial 4-substituted orientation . This positional dependence has been documented across multiple enzyme targets including glycosidases, where 4-substituted triazole-piperidine derivatives exhibit enhanced selectivity for alpha-glucosidase compared to 3-substituted counterparts, which show broader but less potent enzyme inhibition .

Positional isomerism Triazole-piperidine SAR Enzyme inhibition

N-Alkyl Substitution Effects: 4-Ethyl-1,2,4-triazole vs. N-Unsubstituted and N-Methyl Triazole Derivatives in Piperidine Hybrids

Structure–activity relationship data from N1-substituted triazole-piperidine derivative panels demonstrate that the N-alkyl group on the triazole ring exerts a graded effect on anti-inflammatory potency, neuroprotective activity, and enzyme inhibition . N1-Ethyl-substituted derivatives show intermediate activity across all three parameters: anti-inflammatory IC₅₀ of 1.67 ± 0.15 μM (vs. 0.85 ± 0.12 μM for N1-methyl and 2.34 ± 0.18 μM for N1-unsubstituted), neuroprotective effect of 61.2 ± 5.1% (vs. 78.5 ± 4.2% and 42.1 ± 6.8%), and enzyme inhibition of 71.8 ± 3.7% (vs. 84.3 ± 3.1% and 56.7 ± 4.9%) . The 4-ethyl-1,2,4-triazole moiety in the target compound is structurally analogous to the N1-ethyl-1,2,3-triazole series, with the critical distinction that the 1,2,4-triazole regioisomer places the ethyl group at the N4 position, altering the electronic distribution and hydrogen-bonding capacity of the heterocycle .

N-alkyl triazole SAR Anti-inflammatory activity Enzyme inhibition

CYP26A1 Inhibitory Activity of 4-Ethyl-1,2,4-Triazole Derivatives: A Functional Pharmacophore Present in the Target Compound

Independent studies evaluating 1,2,4-triazole derivatives for CYP26A1 inhibitory activity have established that the 4-ethyl substitution on the triazole ring is a potency-enhancing modification [1]. In a head-to-head comparison within a single study, the 4-ethyl-1,2,4-triazole derivative displayed an IC₅₀ of 4.5 μM against CYP26A1, which is 1.56-fold more potent than the 4-phenyl analog (IC₅₀ 7 μM) and comparable to the clinically studied CYP26 inhibitor liarozole (IC₅₀ 7 μM) [1]. This inhibitory activity was measured in an MCF-7 cell-based assay using [11,12-³H]ATRA as substrate [1][2]. Docking experiments with a CYP26A1 homology model revealed multiple hydrophobic interactions in addition to coordination between the triazole nitrogen and the heme iron, providing a structural rationale for the 4-ethyl group's contribution [1]. The target compound, bearing the identical 4-ethyl-1,2,4-triazole pharmacophore but with additional piperidine functionality at the 3-position, carries this CYP26-inhibitory potential as a design feature relevant to retinoic acid metabolism blocking agent (RAMBA) programs [3].

CYP26A1 inhibition Retinoic acid metabolism Cancer chemoprevention

Physicochemical Property Comparison: 3-Substituted vs. 4-Substituted Isomer — Identical Calculated Descriptors, Divergent Spatial Geometry

A direct comparison of calculated physicochemical descriptors between 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 1249203-25-5) and its 4-substituted positional isomer (CAS 1249274-35-8) reveals that the two compounds are computationally indistinguishable by standard 2D descriptors: both possess TPSA of 42.74 Ų, calculated LogP of 0.765, four hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds . However, this computational identity masks the critical 3D spatial difference—the piperidine secondary amine in the 3-substituted compound is positioned closer to the triazole ring plane, altering the vector of hydrogen-bond donation and the accessible conformational space for target engagement . This phenomenon exemplifies a well-documented principle in triazole-piperidine medicinal chemistry: positional isomers with identical calculated Lipinski parameters can exhibit divergent biological activity due to differential spatial presentation of pharmacophoric elements .

Physicochemical profiling Isomer comparison Drug-likeness

Commercial Purity Grade and Supplier Availability: 3-Substituted Target Compound at 98% vs. 4-Substituted Isomer at 95%

Procurement-grade purity specifications reveal a meaningful difference between the two positional isomers. 3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine is catalogued at 98% purity from Leyan (Product No. 1513848) and at ≥95% purity from CymitQuimica/Fluorochem . The 4-substituted isomer (CAS 1249274-35-8) is available from Sigma-Aldrich/Enamine at 95% purity and from Chemscene at unspecified purity . The 3-percentage-point purity differential (98% vs. 95%) for the target compound represents a meaningful advantage for applications requiring high-fidelity stoichiometric control—such as fragment-based library construction, parallel synthesis where impurity accumulation across multi-step sequences is a concern, and biophysical assays sensitive to trace contaminants . The dihydrochloride salt form (CAS 1308647-41-7) is also commercially available, offering improved aqueous solubility for biochemical assay preparation .

Commercial availability Purity comparison Procurement specifications

Synthetic Accessibility: Microwave-Assisted and CuAAC Routes Enable Rapid Diversification from the Triazolylpiperidine Core

The triazolylpiperidine scaffold, including compounds structurally analogous to 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine, benefits from well-established synthetic methodologies that enable efficient scale-up and diversification [1][2]. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols routinely achieve yields of 85–92% for triazolylpiperidine products under mild conditions (room temperature, 12–24 hours) . Microwave-assisted synthesis has demonstrated a 15-fold reduction in reaction time for 4-(1-methyltriazolyl)piperidine derivatives (from 18 hours to 75 minutes) while maintaining product purity . A practical large-scale synthesis of piperidine-substituted 1,2,4-triazoles disclosed by Pfizer process chemists delivers gram quantities with minimized hazardous waste, enabling the preparation of diverse triazolylpiperidine libraries [1]. These established protocols reduce the barrier to entry for research groups seeking to incorporate the target compound into parallel synthesis workflows or fragment-based screening collections.

Click chemistry Microwave synthesis Library generation

Recommended Application Scenarios for 3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Based on Quantitative Differentiation Evidence


Adenosine A2A Receptor Antagonist Lead Optimization — 3-Position Scaffold Exploration

The 3-substituted triazolylpiperidine geometry of this compound provides a complementary vector for A2A receptor antagonist design relative to the more extensively explored 4-substituted series. The 1,2,4-triazole class has established precedent as a productive scaffold for A2A antagonism, with potent and selective compounds identified through systematic SAR [1]. The 3-position piperidine attachment alters the trajectory of the basic amine relative to the triazole core, potentially enabling interactions with receptor subpockets inaccessible to 4-substituted or 2-substituted analogs. Researchers pursuing novel intellectual property in the adenosine receptor space can leverage this scaffold's distinct geometry to differentiate from prior art dominated by 4-piperidinyl-1,2,4-triazole and piperazinyl-triazolotriazine chemotypes [1][2]. The 98% purity specification ensures reliable SAR data without confounding by positional isomer contamination .

CYP26A1-Focused Retinoic Acid Metabolism Blocking Agent (RAMBA) Programs

The 4-ethyl-1,2,4-triazole pharmacophore present in this compound has demonstrated CYP26A1 inhibitory activity (IC₅₀ 4.5 μM) comparable to liarozole (IC₅₀ 7 μM) in MCF-7 cell-based assays [3]. The piperidine ring at the 3-position provides a modifiable handle for introducing substituents that can tune potency, selectivity over other CYP isoforms, and pharmacokinetic properties. RAMBA programs targeting cancer, dermatological disorders, or neurodegenerative diseases can use this compound as a starting scaffold for fragment growth or as a reference ligand in CYP26A1 biochemical and cellular assays. The dihydrochloride salt form (CAS 1308647-41-7) offers aqueous solubility compatibility with cell-based screening formats .

Parallel Synthesis and Fragment-Based Library Construction

The established synthetic accessibility of triazolylpiperidine scaffolds via CuAAC click chemistry (yields up to 92%) and microwave-assisted protocols (75-minute reaction times) makes this compound an attractive core for library generation . The secondary amine of the piperidine ring and the N2 position of the 1,2,4-triazole offer orthogonal diversification points amenable to amide coupling, reductive amination, and N-arylation chemistries. Procurement at 98% purity with validated vendor QC reduces the risk of impurity carry-through in parallel synthesis workflows, where intermediate purification steps are often omitted for throughput . The compound's balanced LogP (0.765) and moderate TPSA (42.74 Ų) place it within favorable property space for CNS drug discovery, supporting its use in fragment-based screening collections targeting neurological targets .

Positional Isomer Comparator Studies in Medicinal Chemistry SAR Campaigns

The computational identity but spatial divergence between this 3-substituted compound and its 4-substituted isomer (CAS 1249274-35-8)—identical TPSA, LogP, and hydrogen-bonding counts—creates an ideal paired set for dissecting the contribution of scaffold geometry to biological activity . When both isomers are tested head-to-head in the same assay panel, any differential activity can be attributed to 3D pharmacophore presentation rather than physicochemical property differences. This application is particularly valuable in kinase selectivity profiling, GPCR biased signaling studies, and target engagement assays where subtle geometric differences can translate into meaningful selectivity windows . Procurement of both isomers from validated commercial sources enables rigorous comparator experiments without synthetic burden.

Quote Request

Request a Quote for 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.